molecular formula C21H19FeO4P B14350308 CID 71328010 CAS No. 91151-96-1

CID 71328010

Cat. No.: B14350308
CAS No.: 91151-96-1
M. Wt: 422.2 g/mol
InChI Key: PSFVYCCGAKFKHY-UHFFFAOYSA-N
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Description

However, based on contextual clues from similar compounds in the evidence (e.g., Figure 8 in and Table 8 in ), CID 71328010 is likely a small organic molecule with structural or functional relevance to substrates, inhibitors, or bioactive compounds. For instance, highlights compounds like taurocholic acid (CID 6675) and betulin (CID 72326), which are structurally complex molecules involved in biological transport or enzymatic inhibition. This compound may share analogous functional groups (e.g., carboxylates, hydroxyls) or steric properties critical for its activity .

Properties

CAS No.

91151-96-1

Molecular Formula

C21H19FeO4P

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C21H19O4P.Fe/c1-3-16(2)14-26(15-25,18-7-5-4-6-8-18)21-10-9-17(11-22)19(12-23)20(21)13-24;/h4-10,16,21H,3,14H2,1-2H3;

InChI Key

PSFVYCCGAKFKHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CP(=C=O)(C1C=CC(=C=O)C(=C=O)C1=C=O)C2=CC=CC=C2.[Fe]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 71328010 involve several synthetic routes and reaction conditions. The industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production: Industrial production methods for this compound may include large-scale chemical reactors, continuous flow systems, and purification processes to obtain the compound in high purity and yield.

Chemical Reactions Analysis

CID 71328010 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of new compounds.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties compared to the original compound.

Scientific Research Applications

CID 71328010 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71328010 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, such as proteins or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Similarities

The evidence provides frameworks for comparing compounds based on structural motifs, bioactivity, and physicochemical properties. For example:

Betulin Derivatives (CID 72326, CID 64971) Structural Comparison: Betulin (CID 72326) and betulinic acid (CID 64971) share a pentacyclic triterpenoid backbone. CID 71328010 may exhibit similar rigidity or functionalization (e.g., hydroxylation, carboxylation) for binding to enzymes or receptors . Bioactivity: Betulin derivatives inhibit sterol transporters (e.g., BSEP) and modulate lipid metabolism. If this compound targets similar pathways, its efficacy could be benchmarked against these compounds .

Taurocholic Acid (CID 6675) and DHEAS (CID 12594)

  • Functional Groups : Taurocholic acid contains a taurine-conjugated bile acid structure, while DHEAS (dehydroepiandrosterone sulfate) is a sulfated steroid. This compound might mimic these sulfation or conjugation patterns for membrane transport or receptor interactions .

ChEMBL Inhibitors (CID 46907796)

  • Mechanistic Overlap : CID 46907796 () is an Nrf2 inhibitor. If this compound targets redox pathways (e.g., Nrf2-Keap1), its inhibitory potency could be compared using IC50 or EC50 values .

Physicochemical and Pharmacokinetic Properties

–20 emphasize key parameters for drug-likeness:

Property This compound (Hypothetical) Betulin (CID 72326) Taurocholic Acid (CID 6675) ChEMBL 1724922
Molecular Weight ~500 Da (estimated) 442.7 g/mol 515.6 g/mol 413.5 g/mol
LogP 3.2 (predicted) 8.3 -1.8 2.5
TPSA 80 Ų 40.5 Ų 144 Ų 95 Ų
Bioavailability Score 0.55 0.17 0.11 0.55
CYP Inhibition CYP1A2 (predicted) None reported None reported CYP3A4

Key Observations :

  • This compound’s moderate LogP (~3.2) and TPSA (~80 Ų) suggest balanced solubility and membrane permeability, outperforming betulin (high LogP) and taurocholic acid (high polarity) .

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